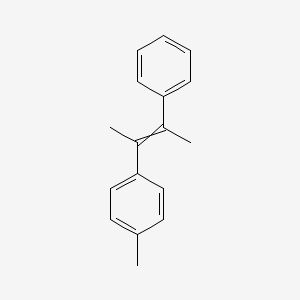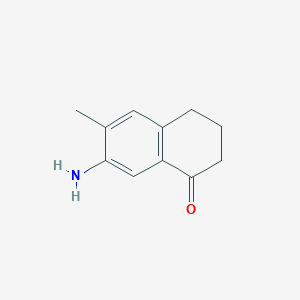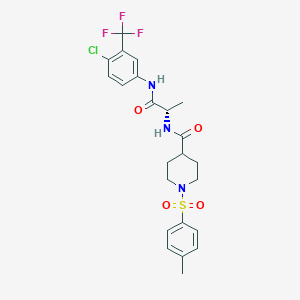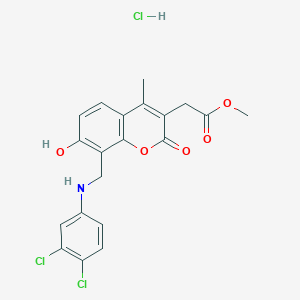
C20H18Cl3NO5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C20H18Cl3NO5 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as chlorines, a nitrogen atom, and several oxygen atoms. Its unique composition makes it a subject of study in organic chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C20H18Cl3NO5 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.
Introduction of Chlorine Atoms: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of Functional Groups:
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Bulk Synthesis: Large-scale synthesis of the core structure using automated systems.
Purification: The crude product is purified using techniques like recrystallization and chromatography.
Quality Control: Rigorous testing is conducted to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C20H18Cl3NO5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Methoxy derivatives.
Applications De Recherche Scientifique
C20H18Cl3NO5: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of C20H18Cl3NO5 involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved often include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
C20H18Cl3NO5: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like and share structural similarities but differ in their functional groups.
Uniqueness: The presence of three chlorine atoms and specific functional groups in gives it distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H18Cl3NO5 |
|---|---|
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
methyl 2-[8-[(3,4-dichloroanilino)methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C20H17Cl2NO5.ClH/c1-10-12-4-6-17(24)14(9-23-11-3-5-15(21)16(22)7-11)19(12)28-20(26)13(10)8-18(25)27-2;/h3-7,23-24H,8-9H2,1-2H3;1H |
Clé InChI |
OBTLBHVDJCDEBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC3=CC(=C(C=C3)Cl)Cl)O)CC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)

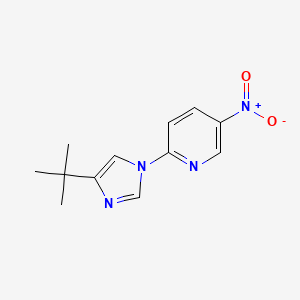

![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
